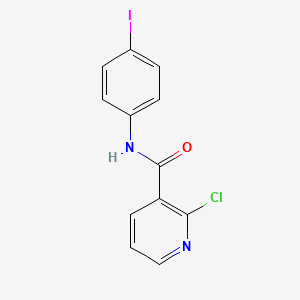

2-chloro-N-(4-iodophenyl)pyridine-3-carboxamide

Übersicht

Beschreibung

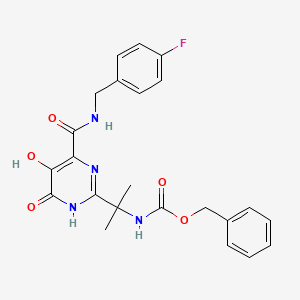

The compound "2-chloro-N-(4-iodophenyl)pyridine-3-carboxamide" is a derivative of pyridine carboxamide, which is a class of compounds known for their diverse range of biological activities and applications in medicinal chemistry. The structure of this compound suggests potential for interaction with various biological targets due to the presence of halogen atoms that can form halogen bonds and the carboxamide group that can engage in hydrogen bonding.

Synthesis Analysis

The synthesis of related pyridine carboxamide derivatives has been described in the literature. For instance, the synthesis of N-alkyl-4-chloro-2-pyridine carboxamides involves the reaction of different amines with 4-chloropyridine-2-carboxylic acid methyl ester, which is obtained from 2-pyridine-carboxylic acid through chlorination and esterification . Similarly, the synthesis of 2-chloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide is achieved by reacting 2-chloro-3-amino-4-methylpyridine with 2-chloropyridine-3-carboxylic acid under optimized conditions . These methods could potentially be adapted for the synthesis of "2-chloro-N-(4-iodophenyl)pyridine-3-carboxamide" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyridine carboxamide derivatives is characterized by the presence of a pyridine ring and an amide group. In a related compound, the molecular structure of chloro{[N-methyl-N-(2′-pyridinecarboxamide)-N′(2′-pyridinecarboxamido)]-1,2-ethane}palladium(II) was determined using X-ray diffraction and high-resolution NMR studies . The study revealed a tetragonal space group and detailed bond lengths and angles, which are crucial for understanding the three-dimensional arrangement and potential reactivity of the compound. These structural insights are valuable for the analysis of "2-chloro-N-(4-iodophenyl)pyridine-3-carboxamide".

Chemical Reactions Analysis

The reactivity of pyridine carboxamide derivatives can be inferred from the functional groups present in the molecule. The amide group is known for its participation in amide bond formation and hydrolysis reactions, while the halogen atoms, such as chlorine and iodine, can undergo substitution reactions. The synthesis of 4-(4-aminophenoxy)-2-(alkyl carbamoyl) pyridines from N-alkyl-4-chloro-2-pyridine carboxamides demonstrates the reactivity of the chloro group in nucleophilic substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine carboxamide derivatives are influenced by their molecular structure. The presence of halogen atoms can affect the compound's polarity, solubility, and melting point. The synthesis and characterization of new polyamides based on pyridine and aromatic diamines provide insights into the solubility and thermal properties of these polymers, which can be extrapolated to understand the properties of small molecule pyridine carboxamides .

Wissenschaftliche Forschungsanwendungen

Improvement in Synthesis Techniques

- The synthesis of related compounds, such as 2-chloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide, has been improved by optimizing reaction conditions, which might inform similar approaches for the synthesis of 2-chloro-N-(4-iodophenyl)pyridine-3-carboxamide (Song, 2007).

Pharmacological Activities

- Studies on derivatives of pyridine carboxamides, such as the evaluation of Schiff’s bases and 2-azetidinones, have revealed potential antidepressant and nootropic activities, indicating the possible pharmacological significance of 2-chloro-N-(4-iodophenyl)pyridine-3-carboxamide in these domains (Thomas et al., 2016).

Antimicrobial Activity

- Novel 2-imino-5-hydroxymethyl-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamides have shown significant antibacterial and antifungal activities, suggesting similar potential for 2-chloro-N-(4-iodophenyl)pyridine-3-carboxamide (Zhuravel et al., 2005).

Structure and Conformation Studies

- Studies on substituted pyridine carboxamides have explored unconventional hydrogen bonding and π-stacking, which can be crucial for understanding the molecular interactions of 2-chloro-N-(4-iodophenyl)pyridine-3-carboxamide (Wilson & Munro, 2010).

Ligand Flexibility

- Research into the synthesis and structure of copper(II) complexes with pyridine 2-carboxamide derivatives highlights the importance of ligand flexibility, which could be relevant for 2-chloro-N-(4-iodophenyl)pyridine-3-carboxamide in forming metal complexes (Rowland et al., 2001).

Wirkmechanismus

Target of Action

It is known that chloropyridine derivatives are used as intermediates in many chemical reactions . They play a crucial role in the development of pharmaceuticals, agrochemicals, and metal complexes .

Mode of Action

For instance, they can participate in a process known as “phosphonium salt installation”, which involves the installation of heterocyclic phosphines at the 4-position of pyridine as phosphonium salts and then replacing them with halide nucleophiles .

Biochemical Pathways

It is known that chloropyridine derivatives can be used to selectively halogenate the c–h precursors of pyridine c–h ligands . This suggests that they may affect pathways involving these ligands.

Result of Action

It is known that chloropyridine derivatives can be used in the synthesis of various compounds, suggesting that they may have diverse effects depending on the specific reactions they are involved in .

Action Environment

It is known that the reactivity of 2- and 3-substituted pyridines is different from that of the parent molecule due to steric interactions that take place during the breaking of the c–p bond .

Eigenschaften

IUPAC Name |

2-chloro-N-(4-iodophenyl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClIN2O/c13-11-10(2-1-7-15-11)12(17)16-9-5-3-8(14)4-6-9/h1-7H,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMINNOTWFDOGHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Cl)C(=O)NC2=CC=C(C=C2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClIN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50405344 | |

| Record name | 2-chloro-N-(4-iodophenyl)pyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50405344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

57841-58-4 | |

| Record name | 2-chloro-N-(4-iodophenyl)pyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50405344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]ethyl}-1,3-thiazolidine-2,4-dione](/img/structure/B3032778.png)

dioxo-lambda~6~-sulfane](/img/structure/B3032781.png)

![Dimethyl 7-oxabicyclo[4.1.0]heptane-3,4-dicarboxylate](/img/structure/B3032782.png)

![Hexanoic acid, 6-[[[4-(acetylamino)phenyl]sulfonyl]amino]-](/img/structure/B3032784.png)

![2-Benzylsulfanyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B3032786.png)

![2-(4-Bromophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B3032794.png)